molecular formula C7H10N2O2 B1283247 methyl 1-ethyl-1H-pyrazole-3-carboxylate CAS No. 89943-27-1

methyl 1-ethyl-1H-pyrazole-3-carboxylate

Cat. No. B1283247
CAS RN: 89943-27-1
M. Wt: 154.17 g/mol
InChI Key: UABQZEKVWCGESC-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, where specific positions on the pyrazole ring are targeted for modification. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized through highly regioselective acylation and alkylation reactions . Another method described the synthesis of 1-methyl-pyrazole-3-carboxylic acid using 3-methylpyrazole as a starting material through oxidation and methylation . Additionally, a one-pot synthesis approach for pyrazole-5-carboxylates has been reported using 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray crystallography . For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . Theoretical calculations, such as DFT, are also employed to predict and compare structural parameters with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, diazotization, and coupling with different reagents to form a wide array of products . For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole ring. These properties are crucial for the compound's application and are typically characterized during the synthesis process. The antioxidant properties of some pyrazole derivatives have also been evaluated, indicating potential for therapeutic applications .

Scientific Research Applications

Structural and Spectral Investigations:

  • Methyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives are studied for their structural and spectral properties. For instance, Viveka et al. (2016) focused on the experimental and theoretical analysis of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Their study included NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique, offering insights into the compound's molecular structure and properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
Synthesis and Characterization

2. The synthesis and characterization of this compound derivatives are vital areas of research. Naveen et al. (2021) described an effective synthesis route for substituted pyrazoles. Their work included NMR, mass, UV-Vis, and CHN analysis, contributing to a deeper understanding of the compound's chemical nature (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Corrosion Inhibition

3. Some derivatives of this compound have been evaluated as corrosion inhibitors. Herrag et al. (2007) investigated their efficiency in reducing corrosion rate in hydrochloric acid, revealing their potential in industrial applications (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Regioselective Synthesis

4. Research also focuses on the regioselective synthesis of this compound derivatives. Hanzlowsky et al. (2003) presented methods for the synthesis of related compounds, demonstrating the compound's versatility in chemical synthesis (Hanzlowsky, Jelencic, Rečnik, Svete, Golobič, & Stanovnik, 2003).

Antioxidant Properties

5. Some studies focus on evaluating the antioxidant properties of this compound derivatives. For example, research by Naveen et al. (2021) included in vitro evaluation for antioxidant susceptibilities, contributing to potential pharmaceutical applications (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Coordination Polymers

6. The compound is also used in the synthesis of coordination polymers. Cheng et al. (2017) reported on the synthesis of d10 metal coordination polymers constructed from derivatives of this compound, indicating its utility in the field of materials science (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).

Auxin Activities

7. The auxin activities of derivatives are also a subject of research. Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and studied its auxin activities, providing insights into the agricultural applications of these compounds (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Mechanism of Action

Target of Action

The primary targets of “methyl 1-ethyl-1H-pyrazole-3-carboxylate” are currently unknown. Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors

Mode of Action

Pyrazoles are known to exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets. This could potentially result in changes in the structure of the compound, which in turn could translate into changes in properties .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundSafety data suggests that adequate ventilation is necessary when handling this compound, and contact with eyes, skin, or clothing should be avoided .

Safety and Hazards

Methyl 1H-pyrazole-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Methyl 1H-pyrazole-3-carboxylate is used as a pharmaceutical intermediate , indicating its potential use in the development of new drugs. Its popularity has skyrocketed since the early 1990s due to its wide range of applications .

properties

IUPAC Name

methyl 1-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABQZEKVWCGESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555706
Record name Methyl 1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89943-27-1
Record name Methyl 1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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